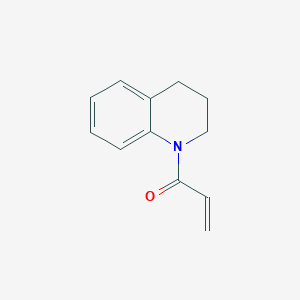

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one

描述

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C12H13NO. It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydroquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

化学反应分析

Types of Reactions

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, amines, and functionalized tetrahydroquinoline compounds .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H13NO

- Molecular Weight : 187.24 g/mol

- CAS Number : 88611-48-7

The compound features a tetrahydroquinoline structure which is known for its biological activity. The double bond in the prop-2-en-1-one moiety contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including 1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing oxidative stress and apoptosis.

Case Study:

A study synthesized several tetrahydroquinolinone derivatives and tested their effects on colorectal cancer cells (HCT-116). The results demonstrated that these compounds significantly reduced cell viability through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Colorectal Cancer |

| Tetrahydroquinolinone Derivative X | 10 | Breast Cancer |

| Tetrahydroquinolinone Derivative Y | 20 | Lung Cancer |

Neuroprotective Effects

Tetrahydroquinoline derivatives have been explored for their neuroprotective properties in conditions like Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate dopamine receptors has been particularly noted.

Research Insights:

A patent outlines the use of tetrahydroisoquinoline derivatives for treating cognitive impairments associated with neurodegenerative diseases. These compounds are believed to interact with D1 dopamine receptors, which play a crucial role in cognitive functions .

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Study Findings:

In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes .

作用机制

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is similar in structure but contains a chloro and methoxy group, which can alter its chemical and biological properties.

1,2,3,4-Tetrahydroisoquinoline: This compound is a structural isomer and exhibits different biological activities.

Uniqueness

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydroquinoline core, which is known for its pharmacological versatility. The molecular formula is , and its structure includes a prop-2-en-1-one moiety that contributes to its reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds related to tetrahydroquinoline exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to affect cell cycle phases, leading to growth inhibition in cancer cells. Specifically, it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, which are critical in triggering apoptosis in cancer cells such as A2780 .

- Cytotoxicity : In vitro studies demonstrated that some tetrahydroquinoline derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines. For example, a related study found significant cytotoxicity linked to specific stereoisomers of tetrahydroquinoline derivatives .

Antimicrobial Activity

Tetrahydroquinolines have also shown promising antimicrobial properties. In particular, studies have reported that certain derivatives possess activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Pro-Oxidant Activity : The compound has been noted for its pro-oxidant effects in biological systems, which can lead to oxidative stress in target cells and contribute to its anticancer properties .

- Inhibition of Key Enzymes : It has been suggested that tetrahydroquinoline derivatives may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell proliferation and survival .

Case Studies

Several studies illustrate the potential of this compound:

- A study published in Molecules highlighted the synthesis of various tetrahydroquinoline derivatives and their evaluation against human dermal microvascular endothelial cells (HMEC-1). The most active compounds demonstrated significant antiproliferative effects with specific IC50 values indicating their potential as therapeutic agents .

- Another investigation focused on molecular docking studies that revealed the binding affinity of tetrahydroquinoline derivatives to various targets involved in cancer progression. This computational approach supports the rational design of new derivatives with enhanced biological activity .

Data Summary

| Biological Activity | Mechanism | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anticancer | Apoptosis induction via ROS production | ~10 µM | A2780 (ovarian cancer) |

| Antimicrobial | Bacterial inhibition | Varies | Various bacterial strains |

| Cytotoxicity | Cell cycle arrest | Low µM | HMEC-1 (endothelial cells) |

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving intermediates such as nitro-substituted tetrahydroquinolines. For example, reduction of nitro groups using hydrogen gas and palladium catalysts in ethanol (e.g., yielding 72.9% for compound 24 ) is a common step . Reaction conditions such as solvent choice (e.g., THF or ethanol), catalyst type (e.g., LiAlH₄ or Pd/C), and temperature (room temperature vs. reflux) critically affect yields and purity. Detailed protocols are provided in Schemes 1–4 of the referenced studies, with specific NMR and MS data for product validation .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

Key characterization methods include:

- ¹H NMR : Chemical shifts for protons on the tetrahydroquinoline ring (e.g., δ 6.48–8.13 ppm) and prop-2-en-1-one moiety (e.g., δ 2.68–4.15 ppm) confirm structural features .

- Mass spectrometry (ESI-MS or EI-MS) : Molecular ion peaks (e.g., m/z 260.2 for compound 33 ) validate molecular weight .

- HPLC : Purity assessment (e.g., 95.5–99.6% for derivatives like 50 and 51 ) ensures suitability for biological testing .

Q. What strategies optimize the stability of this compound during storage and handling?

The compound’s enone group may confer sensitivity to light, heat, or moisture. Recommendations include:

- Storage under inert gas (argon or nitrogen) at –20°C.

- Use of stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.

- Short-term handling in anhydrous solvents (e.g., THF or DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Yield discrepancies (e.g., 15% for 51 vs. 98% for 49 ) often stem from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may slow reaction kinetics .

- Catalyst deactivation : Impurities in starting materials (e.g., compound 48 ) can poison Pd/C catalysts, necessitating rigorous purification .

- Workup protocols : Inefficient extraction or chromatography (e.g., Biotage flash systems vs. standard column chromatography) impacts recovery .

Q. What methodological considerations are critical when designing derivatives for biological activity studies?

- Functional group compatibility : For example, amine-substituted derivatives (e.g., 47 and 48a ) require protection/deprotection steps to avoid side reactions during coupling .

- Solubility : Polar substituents (e.g., -NH₂ or -F) improve aqueous solubility but may reduce membrane permeability .

- Metabolic stability : Fluorine atoms (e.g., in 48 ) can block cytochrome P450-mediated degradation .

Q. How can researchers address the instability of intermediates during multi-step synthesis?

- Low-temperature reactions : Use of ice baths or cryogenic conditions for sensitive steps (e.g., LiAlH₄ reductions) .

- In situ monitoring : Techniques like TLC or inline IR spectroscopy detect intermediate degradation early .

- One-pot syntheses : Streamlining steps (e.g., nitro reduction followed by alkylation) minimizes isolation of unstable intermediates .

Q. Key Considerations for Experimental Design

- Contradictory data : Always cross-validate yields and purity with orthogonal methods (e.g., NMR + MS + HPLC) .

- Scalability : Pilot small-scale reactions (<1 mmol) before scaling up to avoid resource waste .

- Degradation studies : Monitor samples under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

属性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h2-4,6,8H,1,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOFGCWMMXFROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。